1-Methoxy-4-vinylnaphthalene
Overview
Description
1-Methoxy-4-vinylnaphthalene is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, featuring a methoxy group at the first position and a vinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3-methyl-3-pentene-1,2-dione, followed by demethylation and reduction . Another method includes the reaction of this compound with acetyl chloride in benzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
1-Methoxy-4-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group which activates the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydro derivatives of naphthalene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
1-Methoxy-4-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
1-Methoxy-4-vinylnaphthalene can be compared with other similar compounds such as 7-Methoxy-1-vinylnaphthalene . While both compounds share a methoxy and vinyl group, their positions on the naphthalene ring differ, leading to variations in their chemical reactivity and applications. The unique positioning of the functional groups in this compound makes it particularly useful in specific synthetic and research applications.
Comparison with Similar Compounds
- 7-Methoxy-1-vinylnaphthalene
- 1-Vinylnaphthalene
- 4-Methoxy-1-naphthol
Biological Activity
1-Methoxy-4-vinylnaphthalene (C13H12O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a methoxy group at the first position and a vinyl group at the fourth position of the naphthalene ring. It can be synthesized through various methods, including:
- Condensation Reactions : One common method involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3-methyl-3-pentene-1,2-dione, followed by demethylation and reduction.
- Industrial Production : Large-scale synthesis often utilizes optimized reaction conditions to maximize yield and purity, employing catalysts and controlled environments.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Research has shown that certain derivatives can impede tumor growth in vitro and in vivo .
The biological activity of this compound is believed to be mediated through several pathways:
- Electrophilic Interactions : The compound's electrophilic nature allows it to form covalent bonds with cellular macromolecules, potentially disrupting normal cellular functions.
- Generation of Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- DNA Intercalation : Similar to other naphthoquinone derivatives, it may intercalate into DNA, affecting replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Pseudomonas aeruginosa | 200 |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound demonstrated that it significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations above 25 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 |
HeLa | 40 |
A549 | 35 |
Properties
IUPAC Name |
1-ethenyl-4-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBOTPBQDGDMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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